Succinic acid, sulfo-, 1,4-dioctyl ester

Description

Historical Context and Evolution of Scientific Inquiry

The journey of Succinic acid, sulfo-, 1,4-dioctyl ester, more commonly known as dioctyl sodium sulfosuccinate (B1259242) (DOSS), began in the early 20th century. The compound was patented in 1937 by American Cyanamid. researchgate.netresearchgate.net Initially, it was commercialized under the brand name Aerosol OT and was primarily used as a detergent. researchgate.netresearchgate.net Its application as a stool softener was first proposed in 1955. researchgate.netresearchgate.net The unique properties of this molecule spurred further scientific investigation into its behavior as a surfactant, leading to a deeper understanding of its functions as a wetting agent, emulsifier, and dispersant across various industrial and scientific applications. atamanchemicals.com

Significance within Anionic Surfactant Chemistry

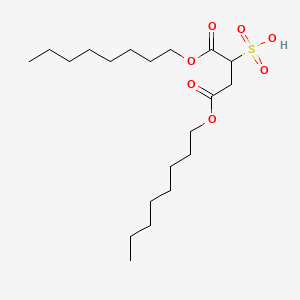

This compound is chemically a diester of sulfosuccinic acid. issstindian.org Its structure features a hydrophilic sulfosuccinate head group and two hydrophobic octyl tails, which gives it an amphiphilic nature. rsc.orgworldscientific.com This dual characteristic is central to its function as an anionic surfactant. worldscientific.comchemicalbook.com The negatively charged sulfonate group makes it an anionic surfactant. worldscientific.com

As a surfactant, its primary role is to reduce the surface tension of liquids, particularly water. issstindian.org This property allows for the enhanced mixing of substances that are typically immiscible, such as oil and water. issstindian.org The hydrophobic octyl groups interact with non-polar substances like oils, while the hydrophilic sodium sulfonate group interacts with polar substances like water. issstindian.org

A key aspect of its behavior in aqueous solutions is the formation of micelles. issstindian.org Above a certain concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into spherical aggregates. issstindian.org In these micelles, the hydrophobic tails are oriented towards the interior, creating a non-polar core, while the hydrophilic heads form the outer surface that interacts with the surrounding water. worldscientific.com This micelle formation is crucial for its ability to solubilize oils and other hydrophobic substances in water. issstindian.org The CMC of dioctyl sodium sulfosuccinate is generally low, typically in the range of 0.2 to 0.6 mM, which makes it an effective surfactant even at low concentrations. wikipedia.org The CMC is influenced by factors such as temperature and the presence of electrolytes in the solution. researchgate.netatamankimya.com

The ability of this compound to reduce surface and interfacial tension makes it a valuable component in numerous industrial processes. issstindian.org It is utilized as a wetting agent in the textile industry to ensure the even distribution of dyes. issstindian.org In the formulation of detergents, it aids in the breakdown and removal of grease. issstindian.org Furthermore, it serves as an emulsifier in emulsion polymerization, a process used to produce various polymers. rsc.org

Physicochemical Properties of this compound

The following tables provide key data on the solubility and critical micelle concentration of this compound.

| Temperature (°C) | Solubility in Water (g/L) |

| 25 | 15 issstindian.orgresearchgate.net |

| 40 | 23 issstindian.orgresearchgate.net |

| 50 | 30 issstindian.orgresearchgate.net |

| 70 | 55 issstindian.orgresearchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

| Conditions | Critical Micelle Concentration (CMC) |

| In deionized water | 0.17% solution researchgate.net |

| In salt water | 0.125% solution researchgate.net |

| General Range | 0.2 to 0.6 mM wikipedia.org |

This table is interactive. You can sort the columns by clicking on the headers.

Conceptual Frameworks for Amphiphilic Compounds

The behavior of this compound is best understood within the broader conceptual framework of amphiphilic compounds. Amphiphiles are molecules that possess both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. worldscientific.com This dual nature is the defining characteristic that drives their unique behavior in solutions, particularly in aqueous environments. worldscientific.com

This self-assembly process leads to the formation of various supramolecular structures, with micelles being one of the most common. The specific structure that forms depends on factors such as the geometry of the amphiphilic molecule (often described by the critical packing parameter), its concentration, the temperature, and the presence of other substances in the solution. The formation of these aggregates is a spontaneous process that occurs above the critical micelle concentration, representing a thermodynamically stable state. atamanchemicals.com These fundamental principles of self-assembly are not only crucial for understanding the function of surfactants like this compound but also underpin many biological processes and have applications in fields like drug delivery and nanotechnology.

Properties

Key on ui mechanism of action |

The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect. |

|---|---|

CAS No. |

2373-23-1 |

Molecular Formula |

C20H38O7S |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid |

InChI |

InChI=1S/C20H38O7S/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25) |

InChI Key |

OXLXSOPFNVKUMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Advanced Esterification Pathways for Succinic Acid and Alcohols

The initial step in the synthesis is the creation of a dioctyl ester. While the target molecule is a succinate (B1194679), the most common industrial pathway begins with maleic anhydride (B1165640), which is an unsaturated precursor. The esterification is followed by a sulfonation step that saturates the carbon-carbon double bond, yielding the final sulfosuccinate (B1259242) structure. sid.iratamankimya.comneutronco.com However, direct esterification of succinic acid is also a viable, albeit less common, route.

Direct esterification involves the reaction of a carboxylic acid (succinic acid) with an alcohol (octanol) to form an ester and water. To drive this equilibrium reaction to completion, catalysts and methods for water removal are typically employed.

One approach involves the reaction of succinic acid and n-octanol using an environmentally friendly phosphotungstic acid catalyst. researchgate.net Toluene (B28343) is often used as an azeotropic agent to continuously remove the water formed during the reaction, thereby shifting the equilibrium towards the product, dioctyl succinate. researchgate.net Another method utilizes solid acid catalysts, such as H+-zeolite β, for the direct esterification of succinic acid, offering advantages in terms of catalyst separation and reusability. shokubai.org

The more prevalent industrial synthesis starts with maleic anhydride and an alcohol, such as isooctanol or 2-ethylhexanol, to produce dioctyl maleate (B1232345). google.comatamankimya.com This process can be broken down into an initial alcoholysis of the anhydride to form a monoester, followed by a second esterification to yield the diester. google.com This reaction is often catalyzed by acids like p-toluenesulfonic acid or solid acid catalysts such as Amberlyst-15. sid.irgoogle.com The reaction temperatures can vary significantly, starting from 60–90°C for the initial alcoholysis and increasing to 185–205°C to complete the dual-esterification. google.com

| Reactants | Catalyst | Solvent/Azeotrope | Temperature | Key Findings | Reference |

|---|---|---|---|---|---|

| Succinic acid, n-octanol | Phosphotungstic acid | Toluene | Not specified | Achieved 99.27% esterification rate with a 3.1:1 alcohol-to-acid molar ratio. | researchgate.net |

| Succinic acid, phenol | H+-zeolite β | Toluene | 130°C | Zeolite β was the most effective solid acid catalyst tested, yielding ~70% diphenyl succinate. | shokubai.org |

| Maleic anhydride, isooctanol | p-Toluenesulfonic acid | None specified (water removed) | Up to 185-205°C | A two-stage temperature profile is used to first form the monoester, then the diester. | google.com |

| Maleic anhydride, 2-ethylhexanol | Amberlyst-15 | None specified | Not specified | Heterogeneous catalyst is easily recyclable and can be used for multiple consecutive steps. | sid.ir |

Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with that of an alcohol. This process can be catalyzed by either acids or bases. masterorganicchemistry.com

Base-Catalyzed Mechanism : Under basic conditions, a strong base, typically an alkoxide, performs a nucleophilic attack on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the original alkoxy group and forming the new ester. masterorganicchemistry.com

Acid-Catalyzed Mechanism : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a series of proton transfer steps, leading to the elimination of the original alcohol and formation of the new ester. masterorganicchemistry.com

While not the primary route for the initial synthesis of dioctyl succinate, transesterification can be used to produce it from other succinate esters. For instance, a continuous flow system has been developed for the production of various dialkyl succinates through the transesterification of dimethyl succinate, demonstrating the utility of this pathway. researchgate.net

Chemoenzymatic synthesis utilizes enzymes as catalysts to perform chemical transformations. This approach offers several advantages, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and lower energy consumption, which helps to prevent the formation of byproducts. researchgate.net

For the synthesis of dioctyl succinate, lipases are particularly effective. Enzymatic pathways employing Novozyme-435, an immobilized form of lipase (B570770) B from Candida antarctica, have been successfully used. researchgate.net These enzymatic methods allow for the efficient esterification of succinic acid under gentle conditions. Research has also demonstrated the use of lipase Cal B for the synthesis of dialkyl succinates directly from crude succinic acid fermentation broths, highlighting the potential for integrating biotechnological production of the acid with enzymatic esterification. researchgate.net

Sulfonation Reactions in the Synthesis of Sulfosuccinate Esters

The defining step in the synthesis of dioctyl sulfosuccinate is the addition of a sulfonate group to the dioctyl ester intermediate. This reaction typically targets the carbon-carbon double bond of dioctyl maleate, the product of the most common esterification route. neutronco.com

While sulfur trioxide (SO₃) is a potent sulfonating agent for many organic compounds, the synthesis of sulfosuccinates predominantly uses a different reagent: sodium bisulfite (NaHSO₃) or a related salt like sodium sulfite (B76179) (Na₂SO₃) or sodium pyrosulfite. atamankimya.comwikipedia.orgchemicalbook.com

The reaction mechanism involves the nucleophilic addition of the bisulfite anion (HSO₃⁻) across the electron-deficient double bond of the dioctyl maleate molecule. atamankimya.comneutronco.com This addition converts the unsaturated maleate backbone into a saturated sulfosuccinate structure. atamankimya.com The reaction is typically carried out in an aqueous medium or a water/ethanol mixture, often under reflux at temperatures around 80-130°C. chemicalbook.compatsnap.com

−CH=CH− + HSO₃⁻ → −CH(SO₃⁻)−CH₂− atamankimya.com

To facilitate this addition, free-radical initiators are sometimes employed. google.com The initiation can be achieved through various means, including the introduction of oxygen, peroxides, or diazo compounds. google.com A redox system, such as sodium persulfate and ferrous sulfate (B86663), can also be used to generate the necessary free radicals to start the reaction. google.com

| Sulfonating Agent | Initiator/Catalyst | Solvent | Temperature | Mechanism | Reference |

|---|---|---|---|---|---|

| Sodium Bisulfite (NaHSO₃) | None (thermal) | Water/Deionized Water | ~104°C (Reflux) | Nucleophilic addition of bisulfite anion to the C=C double bond. | atamankimya.comchemicalbook.com |

| Sodium Disulfite | None (thermal) | Deionized Water | 104°C (Reflux) | Nucleophilic addition. | chemicalbook.com |

| Sodium Bisulfite (NaHSO₃) | Sodium persulfate / Ferrous sulfate | Water | 10-30°C (initial) | Free-radical initiated addition of bisulfite to the C=C double bond. | google.com |

| Sodium Pyrosulfite | Not specified | Water | Reaction under 0.1-0.25 MPa pressure. | Nucleophilic addition. | chemicalbook.com |

Although the addition of sodium bisulfite to an unsaturated ester is the standard and most direct route for producing sulfosuccinates, other general sulfonation methods exist in organic chemistry. One such alternative involves the acidolysis of boron esters. google.com In this process, a trialkyl borate (B1201080) is first synthesized by reacting boric acid with an alcohol. The resulting boron ester is then reacted with a sulfonic acid to produce the corresponding sulfonate ester. google.com However, this method is more general and not commonly cited for the specific large-scale production of dioctyl sulfosuccinate. The established pathway via the sulfonation of dioctyl maleate remains the most industrially significant and scientifically documented method. sid.iratamankimya.comgoogle.compatsnap.com

Optimization of Reaction Conditions and Process Parameters

The efficiency of DOSS synthesis is highly dependent on the careful control of several process parameters. These include the choice of catalyst, the solvent system, reaction temperature, and pressure. Optimizing these variables allows for the minimization of side reactions, reduction of energy consumption, and simplification of downstream purification processes.

Catalyst Selection and Activity in Multi-Phase Systems

The selection of an appropriate catalyst is crucial for both the esterification and sulfonation stages of DOSS synthesis. The reaction system is inherently multi-phase, involving liquid reactants and, in many cases, solid catalysts or the removal of a liquid water by-product.

Esterification Catalysts: The initial esterification of maleic anhydride with octanol (B41247) is typically acid-catalyzed. zbaqchem.com A variety of catalysts have been employed, ranging from traditional homogeneous acids to modern heterogeneous systems.

Homogeneous Catalysts: Strong acids such as p-Toluenesulfonic acid, sulfuric acid, and dodecylbenzene (B1670861) sulfonic acid are effective and commonly used. zbaqchem.comgoogle.comgoogle.com However, their use necessitates a neutralization step and can lead to challenges in separation and potential corrosion issues. sid.ir

Phase-Transfer Catalysis: An interesting aspect of the synthesis is that by-products from the esterification stage, specifically the monooctyl ester salt of maleic acid, can function as a phase-transfer catalyst during the subsequent sulfonation reaction. google.com This can facilitate the interaction between the water-insoluble dioctyl maleate and the aqueous sodium bisulfite solution.

The table below summarizes various catalysts used in the esterification stage of DOSS synthesis.

| Catalyst Type | Examples | Key Features |

| Homogeneous Acids | p-Toluenesulfonic Acid, Sulfuric Acid, Phosphoric Acid, Oxalic Acid, Citric Acid google.comgoogle.com | High activity; requires neutralization and separation. |

| Heterogeneous Acids | Amberlyst-15, Loaded Phosphotungstic Acid, Solid Heteropoly Acids google.comresearchgate.netchemicalbook.com | Easily separable, recyclable, environmentally friendly. sid.irchemicalbook.com |

| Metal-Based | Zinc Acetate, Zinc Oxide, Dibutyltin Oxide google.com | Used for esterification; specific activity profiles. |

| Ionic Liquids | 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate google.com | Modern approach, high conversion rates under specific conditions like microwave irradiation. google.com |

Solvent Effects on Reaction Yield and Purity

The choice of solvent plays a multifaceted role in the synthesis of DOSS, influencing reaction kinetics, equilibrium position, and the purity of the final product.

In many process designs, one of the reactants, isooctyl alcohol, also serves as a solvent. This allows for the azeotropic removal of water as it is formed during the esterification reaction, which drives the reaction equilibrium towards the formation of the dioctyl maleate ester and increases the yield. google.com Solvents such as toluene have also been utilized during the reaction process. researchgate.net

Solvents are critically important during the purification phase. After the sulfonation step, the crude product contains unreacted reagents and inorganic salts. An organic solvent, such as methanol, ethanol, or isopropanol, can be added to the anhydrous crude product. google.com This causes the desired DOSS to dissolve while the excess sulfonating agent (sodium bisulfite) and other inorganic salts precipitate, allowing for their removal by filtration and significantly enhancing the purity of the final product. google.com

The solubility of the final product is a key consideration for selecting appropriate solvents for purification and formulation. The table below outlines the solubility of DOSS in various common solvents.

| Solvent | Solubility at 25°C | Reference |

| Water | 14 g/L | atamanchemicals.com |

| Ethanol | 1:30 | atamanchemicals.com |

| Chloroform | 1:1 | atamanchemicals.com |

| Diethyl Ether | 1:1 | atamanchemicals.com |

| Petroleum Ether | Practically Unlimited | atamanchemicals.com |

| Glycerol | Highly Soluble | atamanchemicals.com |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that directly control the reaction kinetics and equilibrium of the synthesis process.

Temperature: The esterification reaction rate is significantly influenced by temperature; higher temperatures generally accelerate the reaction. zbaqchem.com However, excessively high temperatures can lead to the formation of undesirable byproducts, which can complicate purification and reduce the final yield. zbaqchem.com Consequently, the esterification is often conducted in a staged temperature profile. An initial reaction may be carried out at approximately 115-120°C, followed by an increase in temperature to 180-205°C to drive the reaction to completion. google.compatsnap.com The subsequent sulfonation reaction is typically performed at a lower temperature, generally in the range of 80-130°C. patsnap.com The final product, DOSS, is thermally stable up to around 250°C, ensuring it does not degrade under typical synthesis conditions. acs.org

Pressure: The synthesis can be carried out under various pressure conditions. Many procedures conduct the sulfonation reaction at atmospheric pressure, simplifying equipment requirements. google.com In some cases, the sulfonation is performed under a slight positive pressure of 0.1 to 0.25 MPa. chemicalbook.com Conversely, vacuum conditions are often applied after the esterification step to remove any unreacted isooctyl alcohol. patsnap.com Process optimization efforts often aim to reduce reaction temperatures and pressures to lower energy consumption and material costs. google.com

The following table summarizes typical temperature and pressure parameters for the key stages of DOSS synthesis.

| Reaction Stage | Temperature Range | Pressure Conditions | Purpose |

| Esterification (Stage 1) | 60 - 115°C google.compatsnap.com | Atmospheric | Initial alcoholysis and esterification. |

| Esterification (Stage 2) | 180 - 205°C google.compatsnap.com | Atmospheric / Vacuum | Drive reaction to completion; azeotropic water removal; removal of excess alcohol. patsnap.com |

| Sulfonation | 80 - 130°C patsnap.com | Atmospheric or 0.1-0.25 MPa chemicalbook.comgoogle.com | Addition of the sulfonate group. |

Interfacial Phenomena and Solution Chemistry

Fundamental Principles of Surface Tension Reduction

The defining characteristic of a surfactant is its ability to lower the surface or interfacial tension of a liquid. patsnap.comatamanchemicals.com Dioctyl sodium sulfosuccinate (B1259242) is particularly effective in this regard, recognized as a powerful surface tension reducer. atamankimya.comatamanchemicals.com This property arises from the spontaneous migration and orientation of its molecules at an interface, such as the air-water interface. The hydrophobic tails orient away from the aqueous phase, while the hydrophilic headgroups remain in contact with the water, disrupting the cohesive energy at the surface and thereby reducing surface tension. patsnap.com At a concentration of 0.1% in water, it can lower the surface tension to approximately 25-30 dyn/cm. chemicalbook.com

The adsorption of surfactant molecules at an interface is a dynamic equilibrium process that can be described by several theoretical models. These models relate the concentration of the surfactant in the bulk solution to the density of surfactant molecules at the interface (surface excess concentration).

Gibbs Adsorption Isotherm : This is a fundamental thermodynamic equation that relates the change in surface tension to the change in the chemical potential of the surfactant in the bulk solution. bohrium.comacs.org It is a standard approach for describing surfactant adsorption at the gas-liquid interface. bohrium.com The model allows for the calculation of the surface excess concentration from measurements of surface tension as a function of bulk concentration. acs.org

Langmuir Adsorption Isotherm : This model treats the interface as a surface with a finite number of adsorption sites. bohrium.comresearchgate.net It assumes that once a site is occupied by a surfactant molecule, no further adsorption can occur at that site (monolayer coverage). The Langmuir model is often used to describe systems that exhibit a saturation point in surface coverage. researchgate.net

Frumkin Adsorption Isotherm : This model is an extension of the Langmuir model that accounts for lateral interactions between the adsorbed surfactant molecules at the interface. bohrium.com These interactions can be attractive or repulsive and can significantly influence the adsorption behavior.

Butler and Lucassen-Reynders Approach : This thermodynamic framework is considered a more general approach than the Gibbs methodology. bohrium.com It uses equations for chemical potentials within the surface layer to derive adsorption isotherms and can be applied to non-ideal adsorption layers by considering activity coefficients. bohrium.com

These models provide a theoretical basis for understanding how dioctyl sodium sulfosuccinate accumulates at interfaces, a prerequisite for its function in wetting, emulsification, and dispersion. atamankimya.compatsnap.com

As the bulk concentration of dioctyl sodium sulfosuccinate in an aqueous solution increases, the surface tension decreases until it reaches a nearly constant minimum value. acs.org The concentration at which this occurs is known as the critical micelle concentration (CMC). acs.org Beyond the CMC, the interface becomes saturated with surfactant monomers, and additional molecules self-assemble into spherical aggregates called micelles. patsnap.comacs.org

The CMC is a crucial parameter that defines the efficiency of a surfactant; a low CMC indicates that less surfactant is needed to saturate interfaces and form micelles. chemicalbook.com For dioctyl sodium sulfosuccinate, the CMC in pure water is typically low, generally reported in the range of 0.2 to 0.6 mM. chemicalbook.com

Determination Methods: The CMC can be determined by monitoring a variety of physical properties of the surfactant solution that exhibit an abrupt change in their concentration dependence at the point of micelle formation. Common methods include:

Surface Tensiometry : Measuring the surface tension as a function of surfactant concentration. issstindian.org

Conductometry : Measuring the electrical conductivity, which changes slope at the CMC due to the lower mobility of micelles compared to free ions. acs.orgissstindian.org

Electromotive Force (EMF) Measurements : Using ion-selective electrodes to detect changes in counter-ion activity. issstindian.org

Fluorescence Spectroscopy : Using fluorescent probes that partition into the hydrophobic micellar core, leading to a change in their fluorescence signal. nih.gov

Microcalorimetry : Measuring the heat changes associated with micelle formation. acs.org

Influencing Factors: The CMC of dioctyl sodium sulfosuccinate is sensitive to several external factors:

Temperature : The CMC value can decrease with increasing temperature. researchgate.net However, the relationship can be complex and depends on the thermodynamics of the system.

Electrolytes (Salts) : The addition of electrolytes, such as sodium chloride (NaCl) or sodium salicylate (B1505791) (NaSa), typically lowers the CMC. acs.orgissstindian.org The added counter-ions (Na+) reduce the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting aggregation at lower concentrations. issstindian.org For instance, in the presence of NaSa at concentrations above 0.02 mol kg⁻¹, the CMC of AOT is significantly affected. issstindian.org

Organic Solvents/Co-solvents : The presence of organic additives like ethylene (B1197577) glycol can alter the CMC. Studies have shown that the CMC of AOT generally follows an increasing trend with the addition of ethylene glycol, contrary to some earlier reports. nih.gov

Structural Modifications : Changes in the surfactant's molecular structure, such as the length of the alkyl chains, can influence the CMC. researchgate.net

| Condition | CMC Value (mM) | Reference |

|---|---|---|

| Aqueous Solution (General) | 0.2 - 0.6 | chemicalbook.com |

| Aqueous Solution (with NaCl) | Lower than in pure water | acs.org |

| Aqueous Solution (with >0.02 mol kg⁻¹ NaSa) | Affected by NaSa concentration | issstindian.org |

| Aqueous Ethylene Glycol | Increases with EG amount | nih.gov |

Micellization Behavior of Succinic Acid, Sulfo-, 1,4-Dioctyl Ester

The formation of micelles is a cooperative self-assembly process driven by the need to minimize the unfavorable contact between the hydrophobic tails of the surfactant and the aqueous solvent. acs.org

The spontaneity and stability of micelle formation can be understood through key thermodynamic parameters: the standard free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. acs.orgtandfonline.com These parameters can be evaluated from the temperature dependence of the CMC. acs.orgtandfonline.com

Free Energy of Micellization (ΔG°m) : The micellization process is spontaneous, which is reflected in a negative value for ΔG°m. This negative value is primarily driven by the hydrophobic effect—the favorable entropy gain of the system as water molecules are released from the structured "cages" surrounding the individual hydrophobic chains into the bulk water.

Enthalpy of Micellization (ΔH°m) : The value of ΔH°m for ionic surfactants like dioctyl sodium sulfosuccinate is often small and can be positive or negative. acs.org It reflects the balance between the energy required to break surfactant-water bonds and the energy released from the formation of hydrophobic interactions within the micelle core and changes in headgroup hydration and interactions. acs.org

Entropy of Micellization (ΔS°m) : The entropy change is typically positive and is the main driving force for micellization in aqueous solutions at room temperature. acs.org This positive entropy is largely attributed to the hydrophobic effect, as described above.

The addition of salts like NaCl can affect these thermodynamic parameters. acs.orgacs.org A comprehensive assessment of dioctyl sodium sulfosuccinate has been conducted using microcalorimetric, conductometric, and tensiometric measurements to thoroughly evaluate these energetic parameters. acs.orgresearchgate.net

| Parameter | Typical Sign/Value | Primary Contribution |

|---|---|---|

| ΔG°m (Free Energy) | Negative | Indicates a spontaneous process |

| ΔH°m (Enthalpy) | Small, can be +/- | Balance of bond breaking/formation energies |

| ΔS°m (Entropy) | Positive | Driven by the hydrophobic effect |

In aqueous solutions, dioctyl sodium sulfosuccinate typically forms spherical micelles. patsnap.com However, its more extensively studied and unique behavior is the formation of "reverse" or "inverted" micelles in nonpolar solvents. ens.fracs.org

Normal Micelles (in water): In water, the surfactant molecules aggregate with their hydrophobic tails forming a liquid-like core and their hydrophilic heads forming a charged outer shell (the Stern layer) that is in contact with the water. issstindian.org The sodium counter-ions are located near this shell.

Reverse Micelles (in nonpolar solvents): In nonpolar solvents like isooctane (B107328) or decane, the aggregation is inverted. ens.fracs.org The hydrophilic head groups and counter-ions form the core of the aggregate, which can solubilize a small amount of water, creating a nanoscale "water pool". ens.frnih.gov The hydrophobic tails are oriented outwards into the surrounding nonpolar solvent. ens.fr

The structure and size of these reverse micelles are highly dependent on the molar ratio of water to surfactant (W₀). nih.govtechnion.ac.il

Shape : At low water content, the reverse micelles are generally spherical. technion.ac.il As the water content increases, they can transition to elongated or ellipsoidal shapes. ens.frtechnion.ac.iltandfonline.com Molecular dynamics simulations have shown that even at lower water content, the aggregates can be nonspherical with an elliptical shape. ens.fracs.org

Size and Aggregation Number : The size of the reverse micelle and its water core is linearly proportional to the W₀ value. nih.gov The aggregation number (the number of surfactant monomers per micelle) is typically in the range of 20-30 for AOT in various hydrocarbon solutions. acs.org

Dynamics : Reverse micelles are dynamic structures. nih.govtandfonline.com There is continuous exchange of monomers between micelles and the bulk solvent, and collisions between micelles can lead to temporary merging and exchange of their contents. rsc.org The water within the core also exhibits different properties and dynamics compared to bulk water. ens.frnih.gov

The unique core-shell structure of micelles allows them to solubilize, or dissolve, substances that are otherwise insoluble in the bulk solvent. patsnap.cominstras.com

Solubilization in Aqueous Micelles: The hydrophobic core of normal micelles can serve as a microenvironment for nonpolar molecules, such as oils and hydrocarbons, effectively removing them from the aqueous phase.

Solubilization in Reverse Micelles: The polar, aqueous core of reverse micelles is particularly useful for encapsulating and studying polar molecules, such as proteins, enzymes, and nucleic acids, within a nonpolar medium. nih.govarxiv.org

Location of Solubilized Species : The location of a solubilized molecule within the reverse micelle depends on its properties. For example, the protein cytochrome c is thought to be solubilized at the micelle-water interface, while ribonuclease A is located more towards the center of the water pool. nih.gov This location significantly influences the structure and stability of the encapsulated protein. nih.gov

Driving Forces : The partitioning of a solute between the external solvent and the reverse micelle is influenced by several factors. instras.comacs.org These include the free energy of the solute in the external solvent and specific interactions between the solute and the surfactant head groups at the interface. instras.comacs.org For instance, the solvation of the surfactant head by a polar group on the solute can be a significant driving force. instras.com

Effect of External Solvent : The nature of the external nonpolar solvent (e.g., alkanes vs. aromatic solvents) can also affect the solubilization process and the polarity sensed by the solubilized species within the micelle. instras.com

This ability to create controlled nanoscale environments makes micellar systems of dioctyl sodium sulfosuccinate valuable tools in various fields, including drug delivery, nanomaterial synthesis, and biocatalysis. atamankimya.comarxiv.org

Emulsification and Dispersion Mechanisms in Complex Media

This compound, sodium salt, commonly known as dioctyl sodium sulfosuccinate (DOSS), is a powerful anionic surfactant recognized for its exceptional ability to modify the interface between immiscible phases. chemicalbook.compatsnap.com Its efficacy stems from its amphiphilic molecular structure, which contains both a hydrophilic (water-attracting) head and hydrophobic (oil-attracting) tails. patsnap.com The molecule features a hydrophilic sodium sulfonate group and two hydrophobic octyl ester groups. patsnap.com This dual nature allows DOSS to position itself at the oil-water interface, effectively reducing the interfacial tension that prevents the two liquids from mixing. chemicalbook.compatsnap.com

When introduced into a system containing immiscible liquids like oil and water, DOSS molecules migrate to the interface. In aqueous solutions, once a certain concentration is reached—known as the critical micelle concentration (CMC)—the surfactant molecules self-assemble into spherical aggregates called micelles. patsnap.com In these micelles, the hydrophobic tails are oriented inward, creating an oily core, while the hydrophilic heads face outward, interacting with the surrounding water. patsnap.com This micellar solubilization facilitates the dispersion of oily or non-polar substances within an aqueous medium, forming a stable emulsion. researchgate.net This mechanism is crucial for its function as an emulsifier and dispersing agent in a wide range of industrial and chemical processes. chemicalbook.com

The formation of stable emulsions is a key characteristic of this compound, sodium salt. Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time, such as the separation of the oil and water phases (creaming or coalescence). DOSS enhances emulsion stability by forming a protective film around the dispersed droplets, which creates a barrier that prevents them from merging. chemicalbook.com

The kinetics of emulsion formation are significantly influenced by the efficiency of the surfactant at reducing interfacial tension and its concentration. DOSS is highly effective even at low concentrations, which is indicated by its low critical micelle concentration (CMC). chemicalbook.comatamanchemicals.com The CMC is the concentration at which micelle formation begins, leading to a significant drop in surface tension. The low CMC of DOSS signifies that only a small amount of the surfactant is needed to achieve maximum surface tension reduction and form stable emulsions, making the process kinetically favorable. chemicalbook.comatamanchemicals.com Its ability to rapidly migrate to the interface and lower surface tension contributes to the quick formation and long-term stability of emulsions. chemicalbook.com It is noted to be stable over a broad pH range, typically from 4 to 9, allowing it to function effectively in various chemical environments. chemicalbook.com

| Property | Value | Significance in Emulsification |

|---|---|---|

| Molecular Formula | C₂₀H₃₇NaO₇S | Defines the chemical composition and structure responsible for its surfactant properties. |

| Molecular Weight | 444.56 g/mol | Influences solubility and diffusion characteristics in solution. |

| Critical Micelle Concentration (CMC) | 0.2 to 0.6 mM in water | Indicates high efficiency at low concentrations for forming micelles and reducing surface tension. chemicalbook.comatamanchemicals.com |

| Surface Tension | ~25-30 dyn/cm (at 0.1% concentration in water) | Demonstrates a strong capability to lower the surface tension of water, facilitating the blending of immiscible liquids. chemicalbook.comatamanchemicals.com |

In addition to emulsifying liquids, this compound, sodium salt is widely used as a dispersing agent for solid particles, such as pigments and dyes, in a liquid medium. researchgate.netatamanchemicals.com The primary challenge in creating pigment and dye dispersions is overcoming the cohesive forces that cause the fine solid particles to form aggregates and agglomerates. sci-hub.seuniqchem.com If not properly dispersed and stabilized, these agglomerates can lead to poor color strength, reduced gloss, and inconsistent application properties. uniqchem.com

The mechanism by which DOSS stabilizes these dispersions involves three main steps:

Wetting: DOSS first acts as a powerful wetting agent. atamanchemicals.com Due to its ability to significantly lower the surface tension of the liquid vehicle (e.g., water), it allows the liquid to penetrate the agglomerates and displace trapped air, thoroughly wetting the surface of the individual pigment or dye particles. sci-hub.seuniqchem.com

Dispersion: During the mechanical grinding or mixing stage, the presence of DOSS facilitates the breakdown of these wetted agglomerates into smaller, primary particles. uniqchem.com

Stabilization: Once the particles are dispersed, DOSS molecules adsorb onto their surfaces. The hydrophobic tails anchor to the particle surface, while the hydrophilic sulfonate groups extend into the aqueous medium. This creates a repulsive electrostatic barrier (electrostatic stabilization) around each particle, preventing them from re-agglomerating. uniqchem.com

This stabilizing action is critical in industries such as textiles, printing inks, and paints to ensure uniform color distribution, stability, and optimal performance. patsnap.comresearchgate.net For instance, in textile dyeing, it helps improve dye penetration into fibers, leading to more uniform and vibrant coloration. researchgate.netatamanchemicals.com

| Industry/Application | Function/Mechanism |

|---|---|

| Textile Industry | Acts as a wetting and penetrating agent to ensure uniform dye distribution and improved color fastness on fabrics like cotton and viscose. researchgate.netatamanchemicals.com |

| Inks, Toners, and Colorants | Functions as a pigment dispersant, preventing agglomeration and ensuring stable, consistent color in printing inks and other colorant products. patsnap.com |

| Plastics | Serves as a dispersing aid for dyes and pigments in polymers such as polyethylene, ensuring even color distribution throughout the material. |

| Paints and Coatings | Used as a wetting and dispersing agent to stabilize pigment dispersions, which is essential for achieving desired color strength, gloss, and stability. uniqchem.com |

Advanced Analytical and Spectroscopic Characterization in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for Structural Elucidation and Degradation Product Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of docusate (B154912) sodium. High-performance liquid chromatography (HPLC) methods are frequently used for the separation and quantification of docusate in various formulations. nih.govsielc.com For enhanced sensitivity and specificity, particularly in complex matrices, LC is often paired with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS).

LC-HRMS, utilizing technologies like the Orbitrap mass spectrometer, provides accurate mass measurements, which is essential for the precise determination of DOSS in environmental samples, such as seawater contaminated with oil dispersants like Corexit®, where DOSS is a major component. nih.govresearchgate.netusgs.govresearchgate.net This technique is critical for monitoring the environmental fate and behavior of the dispersant. nih.gov

Furthermore, LC-MS/MS is instrumental in studying the stability and degradation of docusate sodium. Research on its hydrolysis and photodegradation has identified degradation products through MS/MS fragmentation analysis. nih.gov For instance, one study confirmed a degradation product with the formula C12H21O7S, corresponding to the substitution of an octyl group with a hydroxyl group, using HRMS (Q-TOF) for verification. nih.gov The development of online solid-phase extraction (SPE) coupled with LC-MS/MS provides a robust method for analyzing DOSS in challenging samples by separating it from interfering substances like dispersed oil, ensuring accurate quantification. nih.govresearchgate.net

| Parameter | Method 1 | Method 2 | Method 3 |

| Technique | HPLC-UV | Ion-Pair HPLC | LC-HRMS (Orbitrap) |

| Column | C22 reversed-phase nih.gov | High-carbon-load column | --- |

| Mobile Phase | Acetonitrile:water (70:30) with 0.005 M tetrabutylammonium (B224687) phosphate (B84403) nih.gov | Acetonitrile:10 mmol/L tetrapropylammonium (B79313) chloride solution (66:34), pH 6.5 cpu.edu.cn | --- |

| Detection | UV at 214 nm nih.govgoogle.com | UV at 214 nm cpu.edu.cn | Mass Spectrometry nih.gov |

| Application | Analysis in soft gelatin capsules nih.gov | Content determination cpu.edu.cn | Environmental fate analysis nih.gov |

| Internal Standard | Progesterone nih.gov | External standard method cpu.edu.cn | Isotope-dilution quantification usgs.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the molecular structure and dynamics of docusate sodium. Both 1H NMR and 13C NMR spectroscopy results for the compound are available, providing fundamental data on its chemical structure. atamankimya.com

In research settings, advanced NMR techniques are employed to study its aggregation behavior and intermolecular interactions. acs.org For example, 1H NMR and 1H–1H 2D NOESY (Nuclear Overhauser Effect Spectroscopy) have been used to obtain a detailed picture of the interactions between docusate sodium (often referred to in literature by its alternative name, Aerosol OT or AOT) and solvents. acs.org These studies help in understanding how the compound self-assembles in different media, such as forming micelles or undergoing nanosegregation in deep eutectic solvents and their mixtures with water. acs.orgrsc.org Such mechanistic insights are crucial for applications where its surfactant properties are utilized. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Fate Analysis and Component Detection

Gas chromatography-mass spectrometry (GC-MS) serves as a vital analytical method, particularly for environmental analysis where docusate sodium is a component of complex mixtures. In the context of oil spill remediation, where dispersants containing DOSS are used, GC-MS is employed for the detailed chemical fingerprinting of oil components. nih.govresearchgate.net

While DOSS itself is typically analyzed by LC-MS due to its low volatility, GC-MS is used in parallel to identify and quantify other substances present, such as total petroleum hydrocarbons (TPHs), polycyclic aromatic hydrocarbons (PAHs), and petroleum biomarkers. nih.govresearchgate.net This parallel approach allows researchers to comprehensively assess environmental samples, tracking the fate of both the dispersant and the dispersed oil. nih.gov The combination of these techniques provides a complete picture of the distribution and degradation of the components in the environment. nih.govresearchgate.net

Surface Science Techniques for Interfacial Studies (e.g., Tensiometry, Dynamic Light Scattering for Micellar Size)

As an anionic surfactant, the interfacial properties of docusate sodium are of primary importance. patsnap.comdrugs.com Surface science techniques are essential for characterizing these properties. Tensiometry is widely used to measure the ability of docusate sodium to reduce surface tension. acs.org At a concentration of 0.1% in water, it can lower the surface tension to approximately 25-30 dyn/cm or mN/m. chemicalbook.comatamanchemicals.comdravyom.com

Another key parameter is the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. For docusate sodium, the CMC is typically low, in the range of 0.2 to 0.6 mM, highlighting its efficiency as a surfactant even at low concentrations. chemicalbook.comatamanchemicals.com

Dynamic light scattering (DLS) is another technique used to characterize the self-assembly of docusate sodium. acs.orgrsc.org DLS measures the size of particles in a solution, such as micelles, providing valuable information on the aggregation behavior of the surfactant under different conditions. rsc.org

| Property | Value | Technique |

| Surface Tension | 25-30 dyn/cm (at 0.1% in water) chemicalbook.comatamanchemicals.comdravyom.com | Tensiometry |

| Critical Micelle Concentration (CMC) | 0.2 - 0.6 mM chemicalbook.comatamanchemicals.com | Tensiometry, Conductivity, Fluorescence acs.org |

| Micellar Characterization | Size of self-assemblies rsc.org | Dynamic Light Scattering (DLS) rsc.org |

Hyphenated Techniques for Comprehensive Analysis of Complex Mixtures

Hyphenated techniques, which combine two or more analytical methods, are indispensable for the comprehensive analysis of complex mixtures containing docusate sodium. saspublishers.com The coupling of a separation technique with a detection technique, such as mass spectrometry, enhances analytical power, providing both qualitative and quantitative information with high sensitivity and specificity. saspublishers.comrsc.org

As discussed, LC-MS and GC-MS are prime examples of hyphenated techniques used in docusate sodium research. nih.gov The combination of liquid chromatography's separation capabilities with the mass identification power of mass spectrometry (LC-MS) allows for the accurate quantification of DOSS in difficult matrices like seawater or biological fluids. nih.govusgs.gov Similarly, the use of GC-MS enables the detailed analysis of volatile and semi-volatile compounds that may be present alongside DOSS in environmental samples. nih.govresearchgate.net These hyphenated methods are crucial for applications ranging from pharmaceutical analysis to environmental monitoring, where the sample matrix is often complex and the analyte concentration is low. nih.govasiapharmaceutics.info

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations of Interfacial Adsorption

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For Succinic acid, sulfo-, 1,4-dioctyl ester, MD simulations have provided critical insights into its behavior and orientation at interfaces, particularly the oil-water interface, which is fundamental to its role in emulsification. bit.edu.cnglobethesis.com

Simulations reveal that DOSS molecules preferentially adsorb at the oil-water interface, orienting themselves to minimize free energy. The hydrophilic sulfonate headgroup immerses itself in the aqueous phase, forming hydrogen bonds with water molecules, while the hydrophobic dioctyl tails penetrate the oil phase. globethesis.com This arrangement drastically reduces the interfacial tension between the two immiscible liquids. Studies using atomistic MD simulations have explored the interfacial activities of various surfactants, including anionic types similar to DOSS, investigating parameters such as interface thickness, molecular orientation, and the distribution of water molecules around the surfactant headgroups. globethesis.com

The structure of the interfacial layer is not static. MD simulations show a dynamic interface where surfactant molecules are mobile. The flexibility of the dioctyl tails allows them to adopt various conformations within the oil phase, maximizing van der Waals interactions. The density profiles obtained from these simulations show a distinct region of intermediate density at the interface, composed of the intermingled surfactant molecules, oil, and water.

Furthermore, computational studies have explored how modifications to the surfactant structure or the surrounding environment affect interfacial adsorption. For instance, replacing the sodium counterion with a larger organic cation, such as 1-butyl-3-methylimidazolium ([BMIM]+), alters the packing and structure at the water/oil interface. nih.govacs.org MD simulations of this modified system show that the larger [BMIM]+ cations bind more weakly to the sulfosuccinate (B1259242) headgroups compared to smaller Na+ ions, leading to a more disordered and uneven water/oil interface. nih.govacs.org

| Simulation Parameter | Observation at Oil-Water Interface | Significance |

| Molecular Orientation | Sulfonate headgroup in water; dioctyl tails in oil. | Reduces interfacial tension, enabling emulsification. |

| Interfacial Thickness | Forms a distinct layer of defined thickness between phases. | Characterizes the stability and structure of the interface. |

| Counterion Distribution | Counterions (e.g., Na+) cluster near the charged headgroups in the aqueous phase. | Influences headgroup repulsion and packing density. |

| Solvent Penetration | Limited penetration of water into the hydrophobic tail region. | Defines the boundary of the hydrophobic core of aggregates. researchgate.net |

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules. These methods are invaluable for analyzing reaction mechanisms, determining the structures of transition states, and calculating activation energies, thereby providing a detailed map of a reaction pathway.

The synthesis of this compound typically involves a two-step process:

Esterification: Maleic anhydride (B1165640) is reacted with two equivalents of 2-ethylhexanol to form dioctyl maleate (B1232345). sid.irchemicalbook.com

Sulfonation: The double bond in the dioctyl maleate intermediate is sulfonated using a reagent like sodium bisulfite to yield the final product. sid.irresearchgate.net

This synthesis is often catalyzed by a Brønsted solid acid, such as Amberlyst-15. sid.irresearchgate.netresearchgate.net Quantum chemical calculations can be employed to elucidate the precise mechanism of this catalytic process.

Using a method like Density Functional Theory (DFT), researchers could model the key steps of the reaction:

Esterification Mechanism: Calculations can map the energy profile for the acid-catalyzed ring-opening of maleic anhydride by 2-ethylhexanol, followed by the second esterification step. This would involve locating the transition state structures for each step and calculating the corresponding energy barriers. The role of the Amberlyst-15 catalyst, which provides sulfonic acid groups to protonate the carbonyl oxygen and activate the anhydride, can be explicitly modeled to understand its catalytic effect. arkat-usa.org

Sulfonation Mechanism: The reaction pathway for the nucleophilic addition of bisulfite across the carbon-carbon double bond of dioctyl maleate can be computationally investigated. Quantum calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and can calculate the activation energy for this key bond-forming step.

Computational Modeling of Micellar Aggregation and Solubilization

Above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules like DOSS self-assemble in solution to form aggregates called micelles. Computational modeling has been essential for understanding the driving forces, structures, and dynamics of this aggregation process.

Coarse-grained (CG) simulation methods, such as dissipative particle dynamics (DPD), are particularly well-suited for studying micellization because they can model larger systems over longer timescales than fully atomistic simulations. aalto.fi In these models, groups of atoms (e.g., the surfactant headgroup, sections of the tails) are represented as single beads, reducing computational cost. aalto.fi

Modeling studies on DOSS have successfully predicted its aggregation behavior in various solvents:

In polar solvents (e.g., water): DOSS forms conventional micelles with a hydrophobic core composed of the dioctyl tails and a hydrophilic corona of sulfonate headgroups facing the water.

In nonpolar (hydrophobic) solvents (e.g., dodecane): DOSS forms reverse micelles, where the polar headgroups cluster to form a hydrophilic core (which can encapsulate water), and the hydrophobic tails extend into the bulk organic solvent. researchgate.netrsc.org DPD models predict that in such solvents, DOSS forms small reverse micellar aggregates with an aggregation number (Nagg) of approximately 8. rsc.org

In solvents of intermediate polarity: Simulations predict the formation of large, internally structured aggregates where the surfactant headgroups cluster within the aggregate, surrounded by a continuous phase of the hydrocarbon tails. rsc.org

The choice of solvent is shown to be a primary factor controlling the partitioning of headgroups and the resulting aggregate morphology. rsc.org These computational models accurately reproduce experimentally observed structures, such as the lamellar (bilayer) assemblies that DOSS can form in aqueous environments. researchgate.netrsc.org The thermodynamic parameters governing micellization, such as the Gibbs free energy, enthalpy, and entropy, have also been assessed and compared with computational predictions to validate the models. acs.orgmdpi.com

| Solvent Type | Predicted Aggregate Structure | Key Feature | Computational Method |

| Polar (Water) | Lamellar Assembly / Micelles | Hydrophobic tails form core, heads face water. | Dissipative Particle Dynamics (DPD) |

| Nonpolar (Dodecane) | Small Reverse Micelles (Nagg ≈ 8) | Hydrophilic heads form core, tails face solvent. rsc.org | Dissipative Particle Dynamics (DPD) |

| Intermediate Polarity | Large, Internally Structured Aggregates | Headgroups cluster internally within a hydrocarbon matrix. rsc.org | Dissipative Particle Dynamics (DPD) |

Structure-Property Relationship Predictions via Cheminformatics

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. A key application within this field is the development of Quantitative Structure-Property Relationship (QSPR) models. QSPR models are mathematical equations that correlate the structural features of molecules (described by numerical values called "molecular descriptors") with their physicochemical properties. colab.ws

For surfactants like this compound, a crucial property is the critical micelle concentration (CMC), which dictates the onset of its primary function. Predicting the CMC without extensive experimentation is highly valuable for designing new surfactant formulations. QSPR models have been successfully developed for large datasets of anionic surfactants to predict their CMC values. nih.govacs.org

The process involves:

Descriptor Calculation: The 3D structure of the surfactant molecule is used to calculate a wide range of molecular descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of these descriptors and the experimental CMC values for a "training set" of molecules. scienomics.com

Model Validation: The predictive power of the resulting equation is tested on an external "test set" of surfactants not used in model creation.

Studies on anionic surfactants have shown that the most influential descriptors for predicting CMC fall into several categories: nih.govacs.org

Geometrical Descriptors: These relate to the 3D arrangement of the atoms, such as molecular surface area or volume.

Solvational Descriptors: These estimate the energy of interaction between the molecule and a solvent (water), quantifying hydrophobicity.

Charge-Related Descriptors: These describe the distribution of electronic charge within the molecule, such as the partial charge on the sulfonate headgroup, which is crucial for interactions with polar water molecules. colab.ws

A successful QSPR model provides insight into which structural features most significantly impact a property. For anionic surfactants, models consistently show that descriptors related to the hydrophobic fragments (the alkyl tails) have the most significant influence on the CMC, confirming the central role of the hydrophobic effect in micellization. nih.govacs.org

| Descriptor Category | Description | Relevance to this compound |

| Topological | Describes molecular size, shape, and branching. | Quantifies the effect of the large, branched dioctyl hydrophobic portion. |

| Constitutional | Based on molecular formula (e.g., atom count, molecular weight). | A basic measure of the molecule's size. colab.ws |

| Charge-Related | Describes electronic properties and charge distribution. | Captures the polarity of the sulfonate headgroup and its interaction with water. nih.gov |

| Solvational | Relates to the interaction energy with a solvent. | Quantifies the hydrophobic driving force for micellization. |

Applications in Advanced Chemical Systems and Materials Science

Role in Microemulsion Formation and Stability

Integration with Ionic Liquid-Quantum Dot Hybrid Materials

The unique properties of AOT-based microemulsions have been harnessed in the development of advanced hybrid materials. Specifically, they have been instrumental in the synthesis and stabilization of quantum dots (QDs) in conjunction with ionic liquids (ILs). Ionic liquids, being salts that are liquid at or near room temperature, offer a unique solvent environment.

In one notable application, a modified AOT surfactant, dioctylsulfosuccinate proliniumisopropylester ([ProC₃]AOT), was used to form microemulsions with the ionic liquid 2-hydroxyethylammonium formate (HO-EAF) and isooctane (B107328). These microemulsions served as the medium for the room-temperature synthesis of Cadmium Sulfide (CdS) quantum dots. The size of the microemulsion droplets, controlled by the ratio of the ionic liquid to the surfactant, dictated the size of the resulting QDs. This method allowed for the creation of hybrid materials exhibiting tunable light emission, with the potential to produce pure white light with high quantum efficiency by adjusting the droplet size. The confinement of the CdS QDs within the reverse micelles, surrounded by the ionic liquid, enhances the recombination of radiative surface states, leading to increased electron surface states and amplified luminescence.

Applications in Nanomaterial Synthesis

The use of AOT-stabilized reverse micelles as nanoreactors is a well-established method for the synthesis of a wide variety of nanoparticles with controlled dimensions. The surfactant layer not only dictates the size of the reaction environment but also acts as a steric stabilizer, preventing the aggregation of the newly formed nanoparticles.

This technique has been successfully employed to produce a diverse range of nanomaterials, including:

Metallic nanoparticles: Platinum (Pt), Palladium (Pd), Copper (Cu), Silver (Ag), Gold (Au), Nickel (Ni), and Zinc (Zn).

Metal sulfides: Cadmium Sulfide (CdS) and Zinc Sulfide (ZnS).

Metal oxides: Titanium Dioxide (TiO₂) and Silicon Dioxide (SiO₂).

The water-to-surfactant molar ratio (W) is a critical parameter in controlling the final size of the nanoparticles. Research has shown that AOT is a particularly suitable surfactant for the preparation of silver nanoparticles, with the W value being a key factor in determining their ultimate dimensions.

| Nanoparticle Type | Precursors | Surfactant System | Key Synthesis Parameter |

| Metallic Nanoparticles | Metal Salts | AOT/Water/Alkane | Water-to-surfactant ratio (W) |

| Metal Sulfides | Metal Salts, Sulfide Source | AOT/Water/Alkane | Molar ratio of reactants |

| Metal Oxides | Metal Alkoxides | AOT/Water/Alkane | Hydrolysis rate |

| Quantum Dots | Cadmium Nitrate, Sodium Sulfide | [ProC₃][AOT]/HO-EAF/Isooctane | IL-to-surfactant ratio (R) |

Surfactant-Enhanced Chemical Processes

The surface-active properties of Succinic acid, sulfo-, 1,4-dioctyl ester make it a valuable component in various chemical processes, particularly those involving the manipulation of interfaces between immiscible liquids.

Demulsification and Oil-Water Separation in Environmental Engineering

In the context of environmental engineering, particularly in treating oily wastewater from sources like oil exploration and marine oil spills, AOT has demonstrated significant efficacy as a demulsifier for crude oil-in-water emulsions. Its double-chain structure is believed to enhance its performance compared to single-chain anionic surfactants.

Research has shown that AOT can efficiently break stable oil-in-water emulsions. In one study, increasing the AOT concentration to its critical micelle concentration of 900 mg/L resulted in a demulsification efficiency of 99% for crude oil-in-water emulsions with oil concentrations ranging from 500 to 3000 mg/L, all within a 15-minute shaking time. nih.gov The low molecular weight of AOT allows for its homogeneous distribution within the emulsion, contributing to its rapid action. nih.gov Furthermore, AOT has proven effective at high salinity (36 g/L) and can reduce the total extractable petroleum hydrocarbons in the separated water to below 10 mg/L without the need for gravity separation. nih.govnih.gov

| Parameter | Condition | Demulsification Efficiency | Reference |

| AOT Concentration | 900 mg/L | 99% | nih.gov |

| Oil Concentration | 500-3000 mg/L | High | nih.gov |

| Salinity | 36 g/L | Promising | nih.gov |

| Shaking Time | 15 minutes | Efficient | nih.gov |

Enhanced Oil Recovery Applications (EOR)

In the petroleum industry, AOT is utilized in chemical Enhanced Oil Recovery (EOR) techniques to mobilize residual oil trapped in reservoirs. Its primary function is to reduce the interfacial tension (IFT) between the injected aqueous solution and the crude oil, which in turn helps to displace the oil from the porous rock formations.

A study on a model system using a packed column of calcium carbonate to simulate porous rock and n-decane as the trapped oil demonstrated the effectiveness of AOT solutions in oil recovery. The percentage of oil recovered was found to be directly related to the concentration of AOT. For concentrations below the critical aggregation concentration, oil recovery is primarily governed by the alteration of the oil-water-calcium carbonate contact angle. Above this concentration, additional oil is recovered through a combination of solubilization, emulsification, and mobilization due to the significantly lowered interfacial tension.

More advanced EOR strategies involve the use of surfactant blends. In one such study, a blend of AOT and polyoxyethylene(8) octyl ether carboxylic acid (Akypo LF2) was investigated for its potential in carbonate reservoirs. A 1 wt% solution of a 50/50 blend of AOT/LF2 in synthetic seawater achieved a low interfacial tension of 1.50 x 10⁻² mN/m, resulting in an additional oil recovery of 7.3% of the original oil in place. nih.gov To further enhance performance, a surface-active ionic liquid, 1-dodecyl-3-methylimidazolium bromide ([C₁₂mim]Br), was added to the blend. A formulation containing 0.8 wt% of AOT₂₀.₇wt%/[C₁₂mim]Br₂₅.₃wt%/LF2₅₄wt% in synthetic seawater further reduced the interfacial tension to 1.14 x 10⁻² mN/m and increased the additional oil recovery to 11.5% of the original oil in place. nih.gov

| Surfactant System | Concentration | Interfacial Tension (mN/m) | Additional Oil Recovery (% OOIP) | Reference |

| 1 wt% AOT₅₀wt%/LF2₅₀wt% in SSW | 1 wt% | 1.50 x 10⁻² | 7.3% | nih.gov |

| 0.8 wt% AOT₂₀.₇wt%/[C₁₂mim]Br₂₅.₃wt%/LF2₅₄wt% in SSW | 0.8 wt% | 1.14 x 10⁻² | 11.5% | nih.gov |

Polymerization and Material Modification Agents

This compound also finds applications as an agent in polymerization processes and for the modification of material properties. Its surfactant properties are particularly valuable in emulsion polymerization.

In emulsion polymerization, AOT acts as an emulsifier to stabilize the monomer droplets in the aqueous phase. As the polymerization proceeds, the surfactant molecules adsorb onto the surface of the newly formed polymer particles, preventing their agglomeration and ensuring the stability of the resulting latex. The use of AOT can influence the particle size and size distribution of the final polymer dispersion, which in turn affects the properties of the resulting material, such as its film-forming characteristics and mechanical strength. It is often used as a co-emulsifier, particularly for hydrophobic monomers, due to its excellent emulsification capabilities.

Use in Emulsion Polymerization Systems

Emulsion polymerization is a critical industrial process for producing a wide variety of synthetic polymers and latexes. In this process, surfactants are essential for emulsifying hydrophobic monomers in an aqueous medium, stabilizing the resulting polymer particles, and influencing the final properties of the polymer dispersion. This compound is widely employed as an emulsifier in these systems due to its excellent surface tension reduction capabilities and emulsifying power. atamankimya.comsanyo-chemical-solutions.comresearchgate.netatamanchemicals.com

As an anionic surfactant, it provides electrostatic stabilization to polymer particles, surrounding them with electric charges that create an energy barrier, thereby preventing agglomeration. pcc.eu It is particularly noted for its ability to significantly lower the surface tension of water, a property that is advantageous in creating stable emulsions. researchgate.netpcc.eu This compound can be used either as the sole emulsifier or in conjunction with nonionic surfactants to achieve desired characteristics in the final polymer latex, such as improved mechanical or freeze-thaw stability. sanyo-chemical-solutions.compcc.eu

Research has demonstrated its effectiveness in the polymerization of various monomer systems, including acrylics, styrene-acrylics, and vinyl acetate. researchgate.netpcc.eu It is particularly effective for emulsifying hydrophobic monomers like styrene, butyl acrylate, and 2-ethylhexyl acrylate. pcc.eu The use of this sulfosuccinate (B1259242) surfactant is also suitable for producing emulsions with larger particle sizes. sanyo-chemical-solutions.com Its application extends to the manufacturing of polymers for adhesives, paints, and coatings, where it acts as a wetting and leveling agent. researchgate.netpcc.eu

Table 1: Research Findings on this compound in Emulsion Polymerization

| Monomer System | Role of Surfactant | Observed Outcome/Polymer Application |

| Vinyl Acetate, Acrylics | Emulsifier | Production of polymers for adhesives and paints. researchgate.net |

| Styrene, 2-Ethylhexyl Acrylate, Butyl Acrylate | Co-emulsifier | Provides excellent emulsification for hydrophobic monomers. pcc.eu |

| Acrylonitrile / Acrylate Copolymers | Emulsifier | Yields thermoplastic resins. researchgate.net |

| Butadiene Graft Copolymers (with Styrene & Acrylonitrile) | Emulsifier | Produces polymers with high tensile and impact strength. researchgate.net |

| Polyacrylate Dispersions | Co-emulsifier (with alkylphenol ethersulfates) | Enables the manufacture of high-concentration dispersions (>60% polymer). researchgate.net |

Surface Modification of Polymers and Composites

The surface properties of polymers and composite materials are critical to their performance in various applications. Surface modification techniques are employed to alter characteristics such as hydrophobicity, conductivity, and biocompatibility. nih.govresearchgate.net this compound is utilized in this area as a modifying agent, particularly as a dopant and a hydrophobizing agent in the synthesis of conductive polymers and their composites. researchgate.netatamanchemicals.com

A notable application is in the development of polypyrrole (PPy) based materials. During the aqueous chemical oxidative polymerization of pyrrole, this compound can be used as both a dopant and a hydrophobizing agent. researchgate.netatamanchemicals.com Research indicates that the dioctyl sulfosuccinate anion is preferentially incorporated into the polypyrrole structure compared to other ions like chloride. researchgate.net The concentration of the surfactant in the polymerization system directly influences the dopant ratio. researchgate.net

The presence of these sulfosuccinate dopants on the surface of the resulting polypyrrole grains imparts a hydrophobic character to the material. researchgate.net This surface modification is crucial for specific applications, such as the development of light-responsive liquid marble stabilizers. researchgate.net Furthermore, this surfactant has been used to enhance the electrical conductivity and cell attachment in composite materials, such as those made from polycaprolactone fumarate and polypyrrole (PCLF–PPy). atamankimya.comatamanchemicals.comatamanchemicals.com This demonstrates its role in tailoring the surface of advanced composite materials to achieve specific functional properties.

Table 2: Research Findings on Surface Modification using this compound

| Polymer / Composite Material | Role of Surfactant | Effect of Surface Modification |

| Polypyrrole (PPy) | Dopant and hydrophobizing agent | Induces hydrophobic character on the surface of PPy grains. researchgate.net |

| Polycaprolactone fumarate and polypyrrole (PCLF–PPy) composite | Additive / Modifying Agent | Enhances electrical conductivity and cell attachment. atamankimya.comatamanchemicals.comatamanchemicals.com |

Environmental Chemistry and Degradation Pathways

Hydrolysis of Succinic Acid, Sulfo-, 1,4-Dioctyl Ester under Environmental Conditions

This compound, commonly known as dioctyl sodium sulfosuccinate (B1259242) (DOSS), is an anionic surfactant that can undergo hydrolysis, a chemical process involving the cleavage of its ester bonds by reaction with water. The stability of DOSS is notably dependent on pH. chemicalbook.com Generally, the compound is stable within a pH range of 4 to 9. chemicalbook.com However, under highly acidic or alkaline conditions, the ester linkages are susceptible to breakdown. chemicalbook.com

Studies on the environmental stability of DOSS have found that its hydrolysis is a relatively slow process under typical environmental pH conditions. nih.govresearchgate.net For instance, the aqueous base-catalyzed hydrolysis half-life for DOSS is estimated to be 243 days at a pH of 8 and extends to 6.7 years at a neutral pH of 7. researchgate.net This suggests that hydrolysis is not a rapid degradation pathway in most natural aquatic environments unless the pH is significantly elevated or lowered. chemicalbook.comresearchgate.net

The hydrolysis of DOSS follows second-order kinetics, being first-order with respect to both the ester and the hydrolyzing agent (e.g., hydroxide (B78521) ions in alkaline conditions). chemrxiv.org Under alkaline conditions, the rate of hydrolysis is significantly accelerated. researchgate.net The primary product identified from the hydrolysis of DOSS is a monoester resulting from the cleavage of one of the octyl ester groups. nih.govresearchgate.net This degradation product is monooctyl sulfosuccinate (MOSS), which has the chemical formula C12H21O7S. nih.govresearchgate.net The formation of MOSS indicates the substitution of one octyl group with a hydroxyl group. nih.gov It has been noted that both α and β isomers of the monoester can be formed during hydrolysis. researchgate.net

Table 1: Hydrolysis Half-Life of DOSS at Different pH Levels

| pH | Half-Life | Conditions |

|---|---|---|

| 7 | 6.7 years | Aqueous |

| 8 | 243 days | Aqueous, base-catalyzed |

Data sourced from U.S. National Library of Medicine, as cited in researchgate.net

Photodegradation Mechanisms and Rates under Simulated Solar Conditions

Photodegradation, or photolysis, is another significant abiotic pathway for the breakdown of DOSS in the environment, occurring when the molecule absorbs light energy. usgs.govresearchgate.net The rate and extent of this degradation are dependent on the wavelength and intensity of the light source. nih.govresearchgate.net Research comparing different light sources found that DOSS degrades much more rapidly under a 254 nm ultraviolet (UV) lamp, with a half-life measured in hours, compared to more environmentally relevant light sources like a 350 nm lamp or a solar simulator, where the half-lives are in the order of days. nih.govresearchgate.net The photodegradation of DOSS micelles has been shown to be directly related to the duration of exposure to UVA radiation. researchgate.net

Table 2: Photodegradation Half-Life of DOSS under Various Light Conditions

| Light Source | Half-Life | Environment |

|---|---|---|

| UV Lamp (254 nm) | Hours | Pure Water & Seawater |

| Solar Simulator | Days | Pure Water & Seawater |

Data sourced from nih.govresearchgate.net

Analysis of DOSS samples irradiated under simulated solar conditions has revealed the formation of degradation products. nih.gov Liquid chromatography-tandem mass spectrometry (LC/MS-MS) analysis has shown that a primary photolytic degradation product is the same as that formed during hydrolysis. nih.gov This common product is monooctyl sulfosuccinate (MOSS), with the molecular formula C12H21O7S, resulting from the loss of one of the two octyl chains. nih.govresearchgate.net

Biodegradation in Aquatic and Terrestrial Environments

Biodegradation is a crucial process for the removal of DOSS from the environment, driven by microbial activity. usgs.gov Studies have demonstrated that DOSS is readily biodegradable in aquatic environments, which is a key factor in its selection as a surfactant component. researchgate.net The efficiency of this process can, however, be influenced by various environmental factors, including temperature and the concentration of the compound. nih.gov

Research on the biodegradation of DOSS in cold seawater (at 5°C), relevant for deep-sea or Arctic conditions, showed that the surfactant is biodegradable at environmentally relevant concentrations. nih.gov A study using natural seawater showed that at a concentration of 1 mg/L, DOSS underwent rapid biotransformation after an initial lag period of 16 days. nih.gov The persistence of DOSS has been observed in some marine environments, where it was found associated with oil on beaches and in deep-sea coral communities years after a spill, suggesting that environmental conditions can significantly impact its degradation. researchgate.net

The microbial degradation of DOSS involves its use as a carbon source by microorganisms. preprints.org The initial step in the breakdown of DOSS, similar to hydrolysis and photolysis, involves the cleavage of the ester bonds. researchgate.netnih.gov Biotransformation studies have identified α/β-ethylhexylsulfosuccinate (EHSS) as an expected hydrolysis and initial biodegradation product. nih.gov However, studies have also shown that EHSS itself may exhibit limited further degradation compared to the parent DOSS compound or other surfactants it is formulated with. nih.gov Microbial degradation pathways for surfactants often involve enzymes such as oxygenases that can cleave aromatic rings or other parts of the molecule, eventually leading to mineralization into carbon dioxide and water. mdpi.com

Several factors can influence the rate and extent of DOSS biodegradation. One of the most significant is the concentration of the surfactant itself. nih.gov Studies in cold seawater have shown a strong concentration-dependent effect on the degradation half-life. nih.gov At a low, environmentally relevant concentration of 1 mg/L, the degradation half-life of DOSS was 4.1 days (following a lag phase). nih.gov However, when the concentration was increased to 50 mg/L, the half-life dramatically increased to over 500 days, indicating potential inhibition of microbial activity at higher concentrations. nih.gov

Other factors that generally influence biodegradation include temperature, pH, salinity, and the availability of nutrients and oxygen. nih.gov For instance, the biodegradation of DOSS has been demonstrated even at the low temperature of 5°C, although a lag phase was observed, suggesting that microbial populations may require time to acclimate. nih.gov

Table 3: Effect of Concentration on DOSS Biodegradation in Cold Seawater (5°C)

| Concentration (mg/L) | Lag Period (days) | Degradation Half-Life (days) |

|---|---|---|

| 1 | 16 | 4.1 |

| 50 | - | >500 |

Data sourced from nih.gov

Structure Activity Relationship Studies

Impact of Alkyl Chain Length and Branching on Surfactant Properties